2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide
Description
2-Amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide is a propanamide derivative featuring a primary amine at the C2 position and a substituted amide group. The amide nitrogen is bonded to a (1-methylpyrrolidin-3-yl)methyl moiety, imparting both aliphatic and heterocyclic characteristics.
Properties
Molecular Formula |
C9H19N3O |
|---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide |
InChI |
InChI=1S/C9H19N3O/c1-7(10)9(13)11-5-8-3-4-12(2)6-8/h7-8H,3-6,10H2,1-2H3,(H,11,13) |
InChI Key |
RPVUIRWXEFCHRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1CCN(C1)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-N-((1-methylpyrrolidin-3-yl)methyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-aminopropanoic acid and 1-methylpyrrolidine.
Amide Bond Formation: The key step involves the formation of the amide bond between the amino group of (S)-2-aminopropanoic acid and the methylpyrrolidine moiety. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-Amino-N-((1-methylpyrrolidin-3-yl)methyl)propanamide may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-N-((1-methylpyrrolidin-3-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
(2S)-2-Amino-N-((1-methylpyrrolidin-3-yl)methyl)propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound may serve as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Organic Synthesis: It can be used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s unique structure may contribute to the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-N-((1-methylpyrrolidin-3-yl)methyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s amino and amide groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Cyclohexyl and Aromatic Substituents
Compounds such as (R)-2-Amino-3-(1H-indol-3-yl)-N-[(1-phenylcyclohexyl)methyl]propanamide (.5.4) feature bulky cyclohexyl-aromatic substituents. However, the target compound’s smaller pyrrolidine group may reduce steric hindrance, favoring metabolic stability and synthetic yield (93–98% in analogs vs. ~95% for simpler propanamides in ) .
Pyrrolidine-Based Substituents
- 2-Amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide (): This analog replaces the methylpyrrolidinylmethyl group with a pyrrolidine-linked phenyl ring. The aromatic system may enhance receptor affinity but reduce solubility (molecular weight: 233.31 g/mol vs. ~198 g/mol for the target compound).
- However, the target compound’s lack of fluorinated groups simplifies synthesis and reduces toxicity risks .
Stereochemical and Functional Group Modifications
- (S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide (): The addition of a cyclopropyl group introduces conformational rigidity, which may enhance selectivity for specific targets.
- 2-Amino-N-(4-((trifluoromethyl)benzyl)oxy)benzyl)propanamide (, Compound 29): The benzyloxy-trifluoromethyl group elevates lipophilicity (logP) but may hinder CNS penetration due to increased molecular weight (C18H19F3N2O2; ~376 g/mol). The target compound’s pyrrolidine moiety offers a favorable balance of size and polarity .
Data Tables
Table 2. Inferred Pharmacological Properties
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide?
Methodological Answer:
- Stepwise Functionalization : Begin with the pyrrolidine scaffold, introducing the methyl group at position 3 via reductive amination or alkylation. Couple the propanamide moiety using carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates. Lower reaction temperatures (0–5°C) reduce side reactions during coupling steps .
- Purification : Employ flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol to isolate high-purity product .
Basic: How can structural characterization of this compound be performed to confirm its identity?
Methodological Answer:
- Spectroscopic Analysis :
- Elemental Analysis : Validate C, H, N, O percentages against theoretical values .
Basic: What in vitro assays are suitable for preliminary screening of its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., peptide-AMC derivatives) to measure protease inhibition in dose-response curves (IC₅₀ determination) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., competitive binding with ³H-labeled antagonists) to assess affinity for CNS targets (e.g., GPCRs) .
- Cell Viability Assays : MTT or resazurin-based assays in neuronal cell lines to evaluate cytotoxicity .
Advanced: How can computational modeling resolve contradictory data in receptor binding studies?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with FPR2 receptor) to identify binding poses and hydrogen bonding patterns that explain affinity discrepancies .
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for enantiomers to rationalize stereoselective activity differences .
- Docking Validation : Cross-validate docking scores (AutoDock Vina, Glide) with experimental IC₅₀ values to refine predictive models .
Advanced: What advanced techniques are recommended for enantioselective synthesis?
Methodological Answer:
- Chiral Catalysis : Use asymmetric hydrogenation with Ru-BINAP catalysts to introduce stereocenters in the pyrrolidine ring .
- Kinetic Resolution : Employ lipases (e.g., CAL-B) in dynamic kinetic resolution of racemic intermediates .
- Circular Dichroism (CD) : Monitor enantiomeric excess (ee) during synthesis to optimize chiral purity .
Advanced: How can solvent effects on reaction kinetics be systematically analyzed?
Methodological Answer:
- DoE (Design of Experiments) : Apply fractional factorial designs to evaluate solvent polarity, viscosity, and dielectric constant impacts on reaction rate .
- Transition State Analysis : Use DFT calculations (Gaussian 16) to model solvent-stabilized transition states and correlate with experimental rate constants .
- Kamlet-Taft Parameters : Quantify solvent hydrogen-bond donor/acceptor effects on nucleophilic substitution steps .
Advanced: What strategies address low reproducibility in biological assays?
Methodological Answer:
- Strict Batch Control : Standardize compound purity (≥95% by HPLC) and solvent lot consistency (e.g., DMSO hygroscopicity) .
- Positive/Negative Controls : Include reference inhibitors (e.g., Z-GPFL-AMC for proteases) to validate assay conditions .
- Statistical Power Analysis : Use tools like Minitab to determine sample size (n ≥ 3) and minimize Type I/II errors .
Advanced: How can AI-driven platforms enhance reaction optimization?
Methodological Answer:
- Reaction Prediction : Train neural networks (e.g., IBM RXN) on pyrrolidine derivative datasets to predict optimal coupling conditions .
- Bayesian Optimization : Automate parameter tuning (temperature, catalyst loading) via platforms like ChemOS to maximize yield .
- Feedback Loops : Integrate robotic synthesis with real-time HPLC analytics for closed-loop optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
